Propane, 1-(bis-2-hydroxypropyl)amino-
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Overview
Description
It is a clear to slightly cloudy liquid that is colorless to light orange or yellow . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1-(bis-2-hydroxypropyl)amino- typically involves the reaction of propylene oxide with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures . The process can be summarized as follows:
Reactants: Propylene oxide and diethanolamine.
Catalyst: Potassium hydroxide.
Reaction Conditions: Elevated temperatures (typically around 100-150°C).
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Propane, 1-(bis-2-hydroxypropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Halides or alkyl derivatives.
Scientific Research Applications
Propane, 1-(bis-2-hydroxypropyl)amino- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of propane, 1-(bis-2-hydroxypropyl)amino- involves its interaction with various molecular targets. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Similar in structure but lacks the propyl group.
Triethanolamine: Contains three hydroxyl groups instead of two.
N,N-bis(2-hydroxyethyl)isopropanolamine: Similar structure but with different alkyl groups
Uniqueness
Propane, 1-(bis-2-hydroxypropyl)amino- is unique due to its specific combination of hydroxyl and propyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics .
Properties
CAS No. |
20919-81-7 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(propyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
VSUZYIMAWHNPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
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